molecular formula C23H27NO4 B557866 N-Fmoc-8-aminooctanoic acid CAS No. 126631-93-4

N-Fmoc-8-aminooctanoic acid

Cat. No.: B557866
CAS No.: 126631-93-4
M. Wt: 381,47 g/mole
InChI Key: QZQXRZXYWVQWAY-UHFFFAOYSA-N
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Description

N-Fmoc-8-aminooctanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381,47 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound is an alkane chain with terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)) to form a stable amide bond .

Result of Action

The molecular and cellular effects of this compound’s action are the degradation of the target protein. By linking the target protein to an E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can result in the modulation of cellular pathways and processes in which the target protein is involved.

Action Environment

The action of this compound, as part of a PROTAC, takes place in the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the efficiency of the PROTAC. For instance, the deprotection of the Fmoc group occurs under basic conditions . Furthermore, the stability of the amide bond formed by the carboxylic acid group of this compound can be influenced by the cellular environment .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189813
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3627-51-8, 126631-93-4
Record name Monascorubramin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONASCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Fmoc-Asp-2-(4-methoxyphenyl)ethyl amide from B (8 mmoles) was coupled with Sasrin resin (7 g; 0.7 mmole OH/g resin) in N,N-dimethylformamide (DMF) (50 ml) with dicyclohexylcarbodiimide (8 mmoles) and 4-dimethylamino-pyridine (0.5 g). The reaction was carried out overnight after which the resin was washed with DMF (5 x 40 ml) and CH2Cl2 (2 x 20 ml). The substitution was found to be 0.326 mmole Asp/g resin by amino acid analysis.
Name
Fmoc-Asp 2-(4-methoxyphenyl)ethyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.326 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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